molecular formula C2H6O3P+ B095085 Fosetyl CAS No. 15845-66-6

Fosetyl

Cat. No. B095085
CAS RN: 15845-66-6
M. Wt: 109.04 g/mol
InChI Key: ZUNGGJHBMLMRFJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosetyl, also known as Fosetyl-Al, is an organophosphorus compound used as a fungicide . It is derived from ethylphosphite and is usually used as the aluminium salt . It has been approved for use under EU regulations .


Synthesis Analysis

Fosetyl is suspected to be formed as an artefact during the production or storage of wine . It is not amenable to the common multi-residue sample preparation methods .


Molecular Structure Analysis

The molecular formula of Fosetyl is C2H7O3P . It has an average mass of 110.049 Da and a mono-isotopic mass of 110.013283 Da .


Physical And Chemical Properties Analysis

Fosetyl-Aluminium has a melting point of 215 °C . It contains 7.6 % (w/w) aluminium . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Pesticide Risk Assessment : Fosetyl is primarily used as a fungicide, with applications on grapes, citrus, and pome fruits. The European Food Safety Authority conducted a peer review of fosetyl's risk assessments, considering its use in agriculture (Arena et al., 2018).

  • Wine Production : Fosetyl formation occurs during winemaking, with grape juices spiked with phosphonic acid resulting in detectable amounts of fosetyl in wines. This indicates a chemical origin of fosetyl in wine matrices (Tonidandel et al., 2018).

  • Antibacterial Activity : Fosetyl-Al, the aluminium salt of ethyl-phosphite, has been shown to have antibacterial properties, particularly effective against Pseudomonas syringae on plant surfaces. This study highlights its potential as a direct antibacterial product (Bultreys et al., 2018).

  • Airborne Particulate Matter Analysis : Fosetyl-aluminum residues in air particulate matter can be analyzed using liquid chromatography-tandem mass spectrometry, indicating its environmental presence and potential health implications (Buiarelli et al., 2018).

  • Plant Disease Control : Fosetyl-Al has been effective in reducing crown and root rot disease in apple trees, demonstrating its utility in agricultural plant disease control (Utkhede & Smith, 1991).

  • Ecotoxicological Assessment : Research on fosetyl-Al's effects on model organisms Danio rerio and Enchytraeus crypticus indicates that it may not be safe for these species at higher concentrations, highlighting environmental and ecotoxicological concerns (Barreto et al., 2021).

  • Plant Defense Responses : Fosetyl-Al can modify defense responses in tobacco and capsicum, enhancing resistance to diseases like Phytophthora nicotianae var. parasitica (Guest, 1984).

  • Plant Defense Enhancement : It enhances natural plant defenses, showing activity against bacteria and ascomycetes in apples and pears. This includes triggering pathways such as salicylic acid, jasmonic acid, and ethylene (Petre et al., 2015).

  • Regulation of Fosetyl Residues : Regulatory assessments are conducted to modify the maximum residue levels for fosetyl in various fruits, ensuring consumer health safety (Bellisai et al., 2022).

  • Control of Plant Diseases : Research shows that fosetyl-Al and metalaxyl can reduce disease severity in apple rootstocks affected by Phytophthora root and stem rot (Tidball, 1987).

  • Phytophthora Disease Control : The sensitivity of Pythium species to fosetyl-Al has been evaluated, indicating its effectiveness in controlling Pythium damping-off in forest nurseries (Weiland et al., 2014).

  • Phytoalexin Accumulation : Fosetyl-Al influences phytoalexin accumulation in grapevine interactions with Plasmopara viticola, suggesting a complex mode of action involving direct and indirect effects on fungal pathogens (Dercks & Creasy, 1989).

  • Control of Avocado Disease : Different application methods of fosetyl-Al have been evaluated for controlling avocado stem canker disease, highlighting its efficacy in plant disease management (El-Hamalawi et al., 1995).

  • Impact on Onion Growth : The impact of fosetyl-Al on the growth of onion plants, both mycorrhizal and nonmycorrhizal, has been studied, showing no adverse effects on plant growth (Despatie et al., 2005).

  • Ornamental Plant Disease Control : Factors affecting the efficacy of fosetyl-Al in controlling bacterial diseases on ornamentals have been investigated, indicating its varied effectiveness based on pH and application methods (Chase, 1993).

  • Citrus Disease Management : The effect of fosetyl-Al on controlling citrus gummosis disease has been evaluated, demonstrating both protective and curative effects (Erkiliç & Canihoş, 1999).

  • Residue Analysis in Wheat Flour : A novel method for determining fosetyl-Al residue in wheat flour highlights its presence in food products and the importance of monitoring its levels for consumer safety (Li et al., 2021).

  • Residue Levels in Citrus Fruits : Adjustments to the maximum residue levels for fosetyl/phosphonic acid in citrus fruits have been proposed, ensuring the safe use of potassium phosphonates (Bellisai et al., 2021).

  • Nanocrystal Production and Antibacterial Efficacy : The production of fosetyl-Al nanocrystals and their human toxicity and antibacterial efficacy against Xylella fastidiosa have been explored, offering a nanotechnological approach to pesticide formulation (Baldassarre et al., 2020).

  • Regulation in Tree Nuts and Potatoes : Modifications to the existing maximum residue levels for fosetyl-Al in tree nuts, pome fruit, peach, and potato have been considered, reflecting its widespread use in various crops (Brancato et al., 2018).

Safety And Hazards

The WHO classification of Fosetyl is class U, unlikely to present an acute hazard in normal use . The EU hazard classification for labelling of technical active according to regulation EC/790/2009 is Xi (irritant) and R41 (risk of severe eye irritation) and “serious eye damage”, Category 1 (H 318) .

properties

IUPAC Name

ethoxy-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGGJHBMLMRFJ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057990
Record name Fosetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosetyl

CAS RN

15845-66-6
Record name Fosetyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosetyl
Reactant of Route 2
Fosetyl
Reactant of Route 3
Fosetyl
Reactant of Route 4
Fosetyl
Reactant of Route 5
Fosetyl

Citations

For This Compound
8,620
Citations
ME Fenn, MD Coffey - Phytopathology, 1985 - apsnet.org
… fosetyl-Al (aluminum tris-O-ethyl phosphonate) is as yet unknown. In initial studies with fosetyl-… which the results are interpreted as evidence that fosetyl-Al has an indirect mode of action …
Number of citations: 127 www.apsnet.org
W Dercks, LL Creasy - Physiological and Molecular Plant Pathology, 1989 - Elsevier
… in phosphate, ie, on media low in phosphate fosetyl-Al is as inhibitory as H3PO3 [8, 14… fosetyl-Al to mycelial growth is not as dramatically different as suggested on a weight basis. Fosetyl…
Number of citations: 156 www.sciencedirect.com
ME Fenn, MD Coffey - Phytopathology, 1984 - fs.usda.gov
Number of citations: 357 www.fs.usda.gov
MD Coffey, MC Joseph - Phytopathology, 1985 - apsnet.org
… -O-ethyl phosphonates (fosetyl-Al, fosetyl-Ca, fosetyl-Na) were … Phosphorous acid (HPO), an important toxophore of fosetyl-Al, … six to 14 times more active in vitro than was fosetyl-Al (11). …
Number of citations: 119 www.apsnet.org
A Bauer, J Luetjohann, S Rohn, J Kuballa… - Journal of agricultural …, 2018 - ACS Publications
A new sensitive, fast, and robust method using ion chromatography tandem mass spectrometry (IC-MS/MS) for the determination of fosetyl and phosphonic acid in plant-derived …
Number of citations: 10 pubs.acs.org
PV Silva, ML Vélez, D Hernández Otaño… - Forest …, 2016 - Wiley Online Library
… fosetyl-Al, not only inhibiting the pathogen but also stimulating host defence. In adult trees, preventive and curative treatments were tested, but only the fosetyl-… indicate that fosetyl-Al and …
Number of citations: 16 onlinelibrary.wiley.com
JE Weiland, L Santamaria, NJ Grünwald - Plant disease, 2014 - Am Phytopath Society
… capable of causing disease on creeping bentgrass treated with fosetyl-Al. In our study, all EC50 values for fosetyl-Al were ≥990 µg/ml but the fosetyl-Al soil drench was still one of the …
Number of citations: 52 apsjournals.apsnet.org
U Afek, A Sztejnberg - Phytopathology, 1989 - apsnet.org
… treatments of more than 500 pg of fosetyl-Al or 200 pg of H, PO, per milliliter. Treatment with … of action of fosetyl-Al in citrus. We report here evidence that low concentrations of fosetyl-Al …
Number of citations: 111 www.apsnet.org
PG Long, SA Miller, LK Davis - Journal of phytopathology, 1989 - Wiley Online Library
Injection of 4 g ai of fosetyl‐Al into 10‐year‐old apple trees in the growing season gave fungicidal effects in both unlignified xylem tissue and phloem/cortical tissue of the shoots and …
Number of citations: 14 onlinelibrary.wiley.com
PA Magarey, MF Wachtel, MR Newton - Australasian Plant Pathology, 1991 - Springer
Post-infection efficacy of phosphonate for the control of grapevine downy mildew was tested in two glasshouse and one field experiment on Vitis vinifera cultivars. Significant inhibition …
Number of citations: 32 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.